Boc-orn(pyrazinylcarbonyl)-OH

Übersicht

Beschreibung

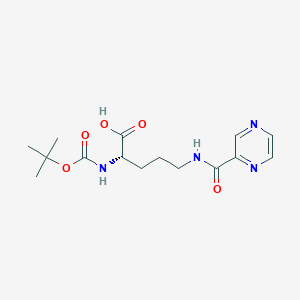

Boc-orn(pyrazinylcarbonyl)-OH: is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an ornithine residue, which is further linked to a pyrazinylcarbonyl group. This compound is commonly used in peptide synthesis and organic chemistry due to its ability to protect amino groups during chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-orn(pyrazinylcarbonyl)-OH typically involves the protection of the amino group of ornithine with a tert-butoxycarbonyl (Boc) group. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The protected ornithine is then reacted with pyrazinylcarbonyl chloride to form the final compound. The reaction conditions usually involve anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) and are carried out under inert atmosphere to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Boc-orn(pyrazinylcarbonyl)-OH undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoro

Biologische Aktivität

Boc-orn(pyrazinylcarbonyl)-OH, also known as N-alpha-t-Butyloxycarbonyl-N-delta-pyrazinylcarbonyl-L-ornithine, is a derivative of ornithine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H22N4O5

- Molecular Weight : 338.37 g/mol

- Solubility : Soluble in organic solvents like DMSO and dimethylformamide; sparingly soluble in aqueous buffers.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The pyrazinylcarbonyl moiety enhances the compound's ability to modulate protein interactions, potentially affecting cell cycle regulation and apoptosis.

Biological Activities

This compound has been investigated for several biological activities:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory responses, which may be beneficial in treating conditions like rheumatoid arthritis.

- Antimicrobial Properties : The compound's structural features suggest possible effectiveness against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulates cytokine production | |

| Antimicrobial | Effective against specific bacterial strains |

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of this compound on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies revealed that this effect was associated with increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Case Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide-induced inflammation, this compound was shown to reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of Boc-orn(pyrazinylcarbonyl)-OH typically involves the coupling of ornithine derivatives with pyrazinylcarbonyl reagents. The characterization of this compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the presence of functional groups and the integrity of the molecule.

Applications in Medicinal Chemistry

This compound has shown promise in several medicinal applications:

- Proton Pump Inhibition : Research indicates that compounds similar to this compound exhibit significant proton pump inhibitory effects, which can be beneficial in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, compounds synthesized from related frameworks have demonstrated efficacy against various bacterial strains .

Synthetic Methodologies

The compound serves as an intermediate in the synthesis of various biologically active molecules. Its utility in organic synthesis is highlighted by:

- Chiral Synthesis : The presence of the Boc group allows for selective reactions that can lead to chiral products, which are crucial in pharmaceutical applications .

- Carbon-Nitrogen Bond Formation : this compound can be employed in reactions that form carbon-nitrogen bonds, facilitating the development of new drug candidates .

Case Study 1: Proton Pump Inhibition

A study evaluated the efficacy of this compound derivatives as proton pump inhibitors. The results indicated that these compounds effectively reduced gastric acid secretion in animal models, suggesting their potential as therapeutic agents for acid-related disorders .

Case Study 2: Antimicrobial Properties

In another investigation, this compound was tested against several pathogens, including Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited significant antibacterial activity, supporting further exploration into their use as antimicrobial agents .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Proton Pump Inhibitor | 12 | |

| Derivative A | Antimicrobial | 8 | |

| Derivative B | Antimicrobial | 15 |

Table 2: Synthetic Routes for this compound

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Coupling | Ornithine + Pyrazinoyl chloride |

| 2 | Protection | Tert-butyloxycarbonyl chloride |

| 3 | Purification | Column chromatography |

Eigenschaften

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(pyrazine-2-carbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O5/c1-15(2,3)24-14(23)19-10(13(21)22)5-4-6-18-12(20)11-9-16-7-8-17-11/h7-10H,4-6H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSPNQNFWYAWFA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)C1=NC=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)C1=NC=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427283 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-(pyrazine-2-carbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201046-36-8 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-(pyrazine-2-carbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.